![molecular formula C9H20N2O5S B038822 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate CAS No. 115586-21-5](/img/structure/B38822.png)
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate, also known as HTBE, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. HTBE is a zwitterionic molecule that has a unique structure and properties that make it a promising candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate is not fully understood, but research has suggested that it may work by modulating the activity of certain enzymes and proteins in the body. Specifically, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate may help to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
In addition to its neuroprotective and anti-cancer properties, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been shown to have a number of other biochemical and physiological effects. For example, research has demonstrated that 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate can reduce inflammation in the body, which may make it a useful treatment for conditions such as arthritis and inflammatory bowel disease. Additionally, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate in lab experiments is its unique structure and properties. 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate is a zwitterionic molecule, which means that it has both positive and negative charges. This makes it a useful tool for studying the interactions between charged molecules in biological systems. However, one limitation of using 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate in lab experiments is that it can be difficult to work with due to its solubility properties. Specifically, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate is only soluble in water at a pH of around 7.5, which can make it challenging to use in certain experimental conditions.
Direcciones Futuras
There are a number of future directions for 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate research. One area of focus is the development of new treatments for neurological disorders such as Alzheimer's and Parkinson's. Additionally, researchers are exploring the use of 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate as a potential treatment for cancer, particularly in combination with other cancer therapies. Other potential applications for 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate include the treatment of inflammatory conditions, as well as the development of new diagnostic tools for detecting certain diseases. Overall, the unique properties of 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate make it a promising candidate for a wide range of biomedical applications, and further research is needed to fully explore its potential.
Conclusion
In conclusion, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. Its unique structure and properties make it a promising candidate for various biomedical applications, including the treatment of neurological disorders and cancer. While there is still much to learn about 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate and its mechanisms of action, the research conducted thus far suggests that it has a number of promising properties that could be used to benefit human health.
Métodos De Síntesis
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate can be synthesized using a variety of methods, including the reaction of L-homoserine lactone with 2-aminoethanesulfonic acid, or the reaction of 3-hydroxy-4-(trimethylammonio)butanoic acid with 2-aminoethanesulfonic acid. The resulting product is a white crystalline powder that is soluble in water and has a molecular weight of 271.3 g/mol.
Aplicaciones Científicas De Investigación
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders and cancer. Research has shown that 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
Propiedades
Número CAS |
115586-21-5 |
|---|---|
Nombre del producto |
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate |
Fórmula molecular |
C9H20N2O5S |
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C9H20N2O5S/c1-11(2,3)7-8(12)6-9(13)10-4-5-17(14,15)16/h8,12H,4-7H2,1-3H3,(H-,10,13,14,15,16)/t8-/m1/s1 |
Clave InChI |
XOGRSOSTTBXAGJ-MRVPVSSYSA-N |
SMILES isomérico |
C[N+](C)(C)C[C@@H](CC(=O)NCCS(=O)(=O)[O-])O |
SMILES |
C[N+](C)(C)CC(CC(=O)NCCS(=O)(=O)[O-])O |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)NCCS(=O)(=O)[O-])O |
Sinónimos |
ST 561 ST-561 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



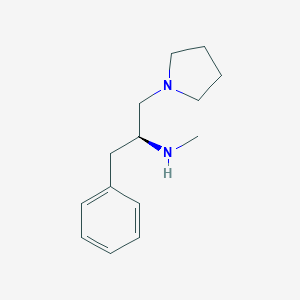
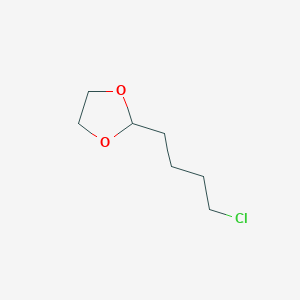

![[17-ethyl-14-[(E)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,19,22,28,32-octamethyl-5,8,23,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-11,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]methyl 4-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]butanoate](/img/structure/B38749.png)
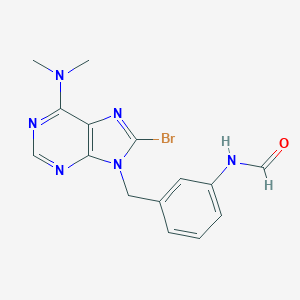
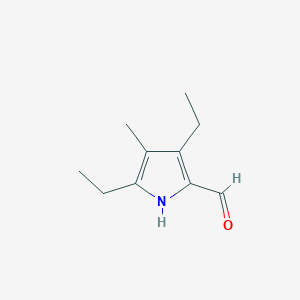
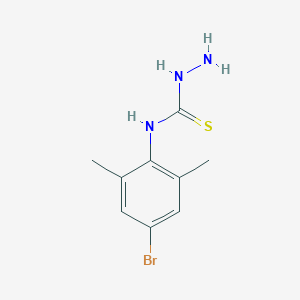
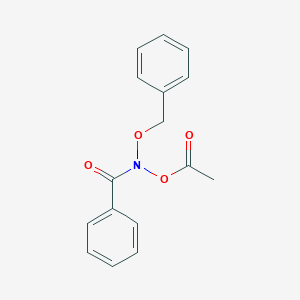
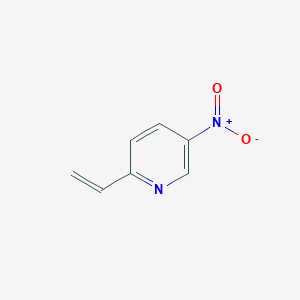
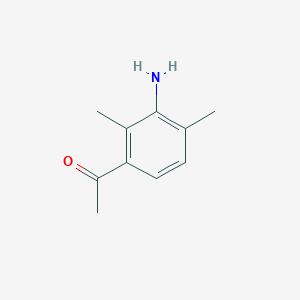
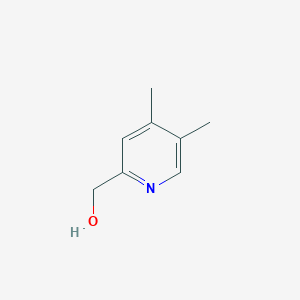
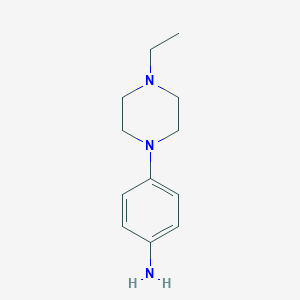
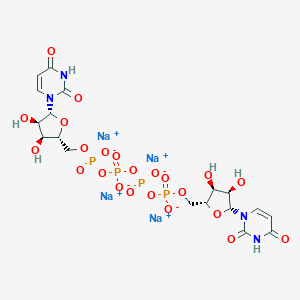
![4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol](/img/structure/B38769.png)